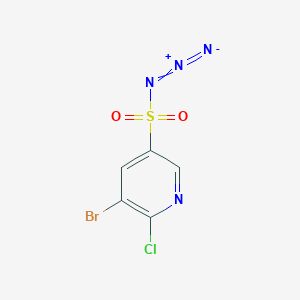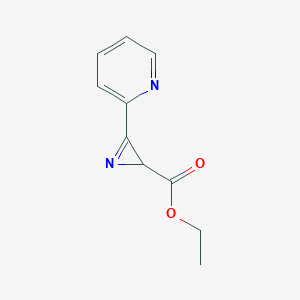
2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester is a chemical compound that belongs to the class of azirines Azirines are three-membered heterocyclic compounds containing a nitrogen atom This particular compound is characterized by the presence of a pyridine ring attached to the azirine ring, and an ethyl ester group attached to the carboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridylacetonitrile with ethyl chloroformate in the presence of a base, followed by cyclization to form the azirine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The azirine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted azirines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxaziridines, while reduction can produce amines. Substitution reactions can lead to a variety of substituted azirines with different functional groups.
科学的研究の応用
2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophiles.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester exerts its effects involves the formation of covalent bonds with nucleophiles. The azirine ring is highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, thiols, and alcohols. This reactivity allows the compound to interact with various molecular targets and pathways, making it useful in a range of applications.
類似化合物との比較
Similar Compounds
- 2H-Azirine-2-carboxylic acid, 2-cyano-3-(1-pyrrolidinyl)-, methyl ester
- 2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, methyl ester
Uniqueness
Compared to similar compounds, 2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester is unique due to the presence of the ethyl ester group, which can influence its reactivity and solubility. The pyridine ring also imparts specific electronic properties that can affect the compound’s behavior in chemical reactions and its interactions with biological targets.
特性
CAS番号 |
851387-09-2 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC名 |
ethyl 3-pyridin-2-yl-2H-azirine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-8(12-9)7-5-3-4-6-11-7/h3-6,9H,2H2,1H3 |
InChIキー |
UGOPYQLXEZEAGL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(=N1)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


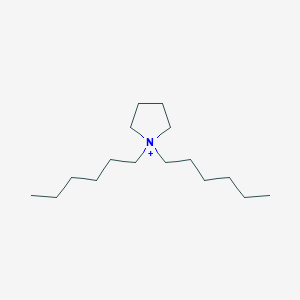
![4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14179218.png)
![2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14179224.png)

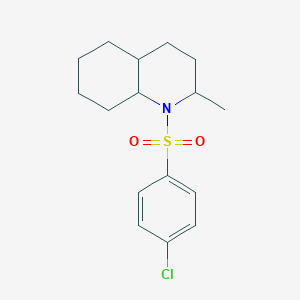
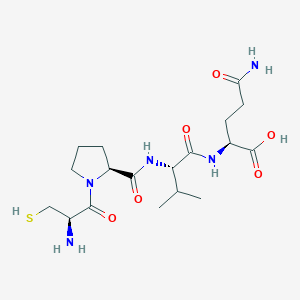
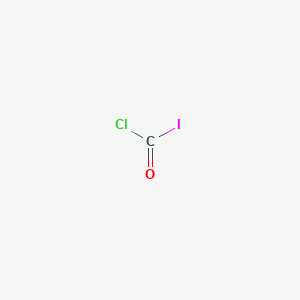
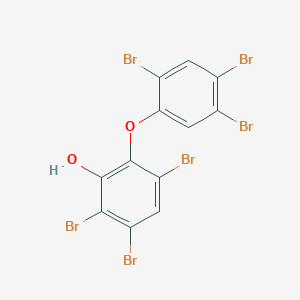
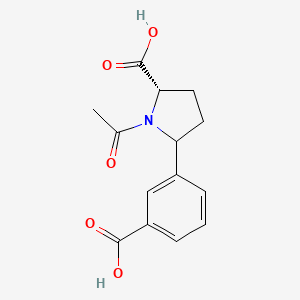
![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)
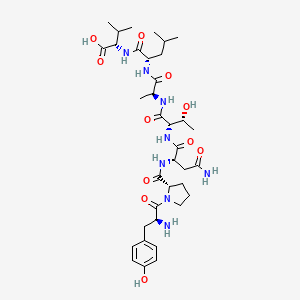
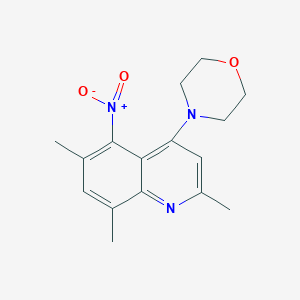
![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)
